(S)-7'-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-amine
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Overview
Description
(S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is a complex organophosphorus compound. It is characterized by its unique spirobi[inden] structure, which is a bicyclic system with two indene units connected through a spiro carbon. The presence of the bis(3,5-di-tert-butylphenyl)phosphanyl group adds significant steric hindrance and electronic effects, making this compound interesting for various applications in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine typically involves multiple steps:
Formation of the Spirobi[inden] Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the spirobi[inden] structure.
Introduction of the Phosphanyl Group: The bis(3,5-di-tert-butylphenyl)phosphanyl group is introduced via a phosphination reaction, often using a phosphine reagent and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine can undergo various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to modify the spirobi[inden] core or the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products Formed
Phosphine Oxides: Formed through oxidation of the phosphanyl group.
Reduced Spirobi[inden] Derivatives: Resulting from reduction reactions.
Substituted Amines: Produced through nucleophilic substitution at the amine group.
Scientific Research Applications
Chemistry
In chemistry, (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine is used as a ligand in transition metal catalysis. Its steric and electronic properties make it suitable for promoting selective reactions, such as asymmetric hydrogenation and cross-coupling reactions.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its unique structure allows for the exploration of binding sites and the development of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound may be investigated for their potential as therapeutic agents. The presence of the phosphanyl group can enhance the bioavailability and stability of drug candidates.
Industry
In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it a valuable component in high-performance materials.
Mechanism of Action
The mechanism of action of (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine involves its interaction with molecular targets through its phosphanyl and amine groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The compound’s steric hindrance and electronic properties play a crucial role in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine
- ®-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine
- (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-ol
Uniqueness
The uniqueness of (S)-7’-(Bis(3,5-di-tert-butylphenyl)phosphanyl)-2,2’,3,3’-tetrahydro-1,1’-spirobi[inden]-7-amine lies in its specific stereochemistry and the presence of the bulky bis(3,5-di-tert-butylphenyl)phosphanyl group. This combination imparts distinct steric and electronic properties, making it highly effective in selective catalytic processes and as a probe in scientific research.
Properties
Molecular Formula |
C45H58NP |
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Molecular Weight |
643.9 g/mol |
IUPAC Name |
(3S)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-amine |
InChI |
InChI=1S/C45H58NP/c1-41(2,3)31-23-32(42(4,5)6)26-35(25-31)47(36-27-33(43(7,8)9)24-34(28-36)44(10,11)12)38-18-14-16-30-20-22-45(40(30)38)21-19-29-15-13-17-37(46)39(29)45/h13-18,23-28H,19-22,46H2,1-12H3/t45-/m0/s1 |
InChI Key |
CLVXRNAJDUYJJS-GWHBCOKCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@@]4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)N)CC3)C6=CC(=CC(=C6)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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